Indoline-5-sulfonamide is a chemical scaffold commonly employed in medicinal chemistry and drug discovery. It serves as a key pharmacophore in developing various biologically active compounds. [, , ] This scaffold's versatility arises from its ability to be readily functionalized at various positions, enabling the fine-tuning of its physicochemical and biological properties.
Indoline-5-sulfonamide is synthesized from indoline, a nitrogen-containing heterocyclic compound. It is classified under sulfonamides, which are known for their antibacterial properties and are widely used in pharmacology. The compound's structure allows it to function as a selective inhibitor of certain carbonic anhydrase isoforms, making it a candidate for drug development in treating conditions such as cancer and glaucoma .
The synthesis of indoline-5-sulfonamide involves several key steps:
Further modifications can be made to create derivatives by acylating indoline-5-sulfonamide with various acyl chlorides or alkylating it with alkyl halides, which allows for the exploration of structure-activity relationships .
Indoline-5-sulfonamide features a bicyclic structure consisting of an indole ring fused with a pyrrole-like structure, along with a sulfonamide group (-SO₂NH₂). The molecular formula is C₉H₈N₂O₂S, and its molecular weight is approximately 196.24 g/mol.
The compound's structural characteristics are crucial for its interaction with biological targets, particularly the carbonic anhydrase enzyme where it binds effectively through hydrogen bonds and hydrophobic interactions .
Indoline-5-sulfonamide can participate in various chemical reactions:
These reactions illustrate the versatility of indoline-5-sulfonamide in synthetic organic chemistry and its potential applications in drug design.
The mechanism of action for indoline-5-sulfonamide primarily involves its role as an inhibitor of carbonic anhydrases. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing essential roles in physiological processes such as respiration and acid-base balance.
Indoline-5-sulfonamide binds to the active site of carbonic anhydrases, where it interacts with zinc ions through its sulfonamide group. This binding inhibits the enzyme's activity by preventing substrate access or altering the enzyme's conformation . Studies have shown that certain derivatives exhibit selectivity towards specific isoforms, which could lead to targeted therapeutic strategies.
Indoline-5-sulfonamide exhibits several notable physical and chemical properties:
These properties are significant for determining the compound's behavior in biological systems and its formulation into pharmaceutical products .
Indoline-5-sulfonamide has several promising applications in scientific research:
Indoline-5-sulfonamide derivatives exhibit potent inhibitory activity against cancer-associated carbonic anhydrase (CA) isoforms IX and XII, which are critical mediators of tumor acidosis. These transmembrane enzymes maintain intracellular pH by catalyzing CO₂ hydration into bicarbonate (HCO₃⁻) and protons (H⁺), facilitating extracellular acidification (pH 6.5–6.8). This acidic microenvironment promotes tumor invasion, metastasis, and chemotherapy resistance [1] [4].
Structurally, indoline-5-sulfonamides bind to the zinc-containing active site of CA IX/XII via their sulfonamide group (SO₂NH₂), displacing the catalytic water molecule. Modifications at the indoline nitrogen (e.g., 1-acylation) and the sulfonamide tail optimize interactions with hydrophobic residues in the enzyme’s active site [1]. Compound 4f (Table 1) demonstrates high selectivity for CA IX/XII over off-target isoforms (CA I/II), with inhibition constants (KI) of 132.8 nM (CA IX) and 41.3 nM (CA XII) [1]. This inhibition disrupts proton export, elevating intracellular acidity and inducing metabolic stress in hypoxic tumor cells.
Table 1: CA Isoform Inhibition by Select Indoline-5-Sulfonamides
Compound | KI CA IX (nM) | KI CA XII (nM) | CA IX/XII Selectivity vs. CA II |
---|---|---|---|
4f | 132.8 | 41.3 | >100-fold |
4u | 298.5 | 89.7 | >50-fold |
SLC-0111* | 45.0 | 4.5 | >10-fold |
Reference inhibitor [4]
Indoline-5-sulfonamides display hypoxia-selective cytotoxicity due to the overexpression of CA IX/XII in oxygen-deprived tumors. Compound 4f suppresses the proliferation of MCF-7 breast cancer cells (IC₅₀ = 12.9 µM) and A431 skin cancer cells under hypoxic conditions (1% O₂) while showing minimal toxicity in normoxic cells [1] [4]. Mechanistically:
Table 2: Antiproliferative Activity of Indoline-5-Sulfonamides Under Hypoxia
Compound | IC₅₀ (µM) MCF-7 | IC₅₀ (µM) A431 | Hypoxia Selectivity Index (HSI)* |
---|---|---|---|
4f | 12.9 | 15.2 | 8.5 |
4e | 18.3 | 21.6 | 5.1 |
Doxorubicin | 0.45 | 0.62 | 1.2 |
HSI = IC₅₀ (normoxia) / IC₅₀ (hypoxia); higher values indicate hypoxia selectivity [1]
Indoline-5-sulfonamides reverse multidrug resistance (MDR) by inhibiting P-glycoprotein (P-gp), an ATP-dependent efflux pump overexpressed in resistant tumors. Compounds 4e and 4f significantly enhance the efficacy of doxorubicin in P-gp-overexpressing K562/4 leukemia cells (Table 3) [1]:
Table 3: Reversal of Doxorubicin Resistance in K562/4 Cells
Compound | Doxorubicin IC₅₀ (µM) Alone | Doxorubicin IC₅₀ (µM) + Indoline-5-Sulfonamide (10 µM) | Reversal Fold |
---|---|---|---|
None | 1.24 | 1.24 | 1.0 |
4f | 1.24 | 0.17 | 7.3 |
4e | 1.24 | 0.29 | 4.3 |
Verapamil* | 1.24 | 0.11 | 11.3 |
Positive control P-gp inhibitor [1]
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3